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3-Ethyl-4-hydroxybenzaldehyde, also known as ethyl vanillin, is an aromatic compound with the molecular formula CHO. It features a hydroxyl group and an aldehyde functional group attached to a benzene ring, making it a derivative of vanillin. Ethyl vanillin is characterized by its sweet, vanilla-like aroma, which contributes to its use in food flavoring and fragrance formulations. The compound has a melting point of 74-77 °C and a boiling point of 285 °C, indicating its stability under various conditions .
Studies indicate that 3-ethyl-4-hydroxybenzaldehyde exhibits various biological activities:
Several methods exist for synthesizing 3-ethyl-4-hydroxybenzaldehyde:
3-Ethyl-4-hydroxybenzaldehyde is widely used in various industries:
3-Ethyl-4-hydroxybenzaldehyde shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Vanillin | CHO | Parent compound; lacks ethyl group |
| Ethyl Vanillin | CHO | Contains an ethoxy group; stronger aroma |
| p-Hydroxybenzaldehyde | CHO | Lacks ethyl substitution; used in pharmaceuticals |
| 4-Hydroxybenzaldehyde | CHO | Similar structure; different functional groups |
The uniqueness of 3-ethyl-4-hydroxybenzaldehyde lies in its ethoxy substitution on the benzene ring, which enhances its aromatic properties compared to vanillin and other similar compounds. This substitution contributes significantly to its applications in flavoring and fragrance formulations .
The initial synthesis of 3-ethyl-4-hydroxybenzaldehyde emerged from methodologies developed for para-substituted phenolic aldehydes. Early routes often began with 2-ethyl-6-methylaniline, which underwent sequential bromination, cyanation, and Sandmeyer hydroxylation to yield the target aldehyde. These classical steps, while functional, suffered from low overall yields (40–45%) and relied on hazardous reagents such as cyanating agents. For example, the cyanation step introduced safety risks due to the generation of toxic hydrogen cyanide gas, necessitating stringent containment measures.
A parallel approach involved the oxidation of p-cresol derivatives using oxygen or oxygen-containing gases in the presence of cobalt catalysts. This method, patented in the late 20th century, enabled the selective oxidation of methyl groups to aldehydes while preserving the aromatic hydroxyl group. For instance, 2-ethyl-p-cresol could be oxidized to 3-ethyl-4-hydroxybenzaldehyde using cobalt compounds under basic conditions. However, this route required precise control of reaction parameters to avoid over-oxidation to carboxylic acids or undesired coupling byproducts.
Table 1: Comparison of Traditional vs. Modern Synthesis Routes for 3-Ethyl-4-Hydroxybenzaldehyde
The transition to greener methodologies in the 21st century drove innovations such as the HOSA-mediated nitrile formation. This approach bypassed hazardous intermediates by converting aldehydes directly into nitriles, streamlining the synthesis of derivatives like 3-ethyl-4-hydroxy-5-methylbenzonitrile, a precursor to the S1P₁ receptor modulator cenerimod.
3-Ethyl-4-hydroxybenzaldehyde has been instrumental in advancing regioselective functionalization strategies for aromatic aldehydes. Its ethyl group at the meta position relative to the hydroxyl group provided a steric and electronic template for studying directed ortho-metalation (DoM) reactions. Researchers leveraged this scaffold to develop protocols for introducing substituents at specific positions, enhancing the predictability of synthetic outcomes.
The compound’s reactivity profile also informed the design of catalytic systems for oxidation reactions. For example, studies on cobalt-catalyzed oxidations of p-cresol derivatives revealed that electron-donating groups (e.g., ethyl) at the meta position stabilized transition states, favoring aldehyde formation over ring oxidation. These insights were extrapolated to optimize conditions for related substrates, such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde, a key antioxidant intermediate.
In flavor chemistry, structural analogs like 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) underscore the broader significance of this compound class. The ethyl variant’s enhanced stability compared to vanillin made it a subject of interest for chemiluminescence studies and synthetic flavor applications. Furthermore, its use as an internal standard in phenolic compound analysis highlighted its utility in analytical method development.
The synthesis of 3-ethyl-4-hydroxybenzaldehyde historically relied on Friedel-Crafts alkylation and aldol condensation. In Friedel-Crafts approaches, aluminum chloride ($$ \text{AlCl}3 $$) or iron(III) chloride ($$ \text{FeCl}3 $$) catalyzes the electrophilic substitution of ethyl groups onto a hydroxybenzaldehyde backbone [2]. However, carbocation rearrangements and polyalkylation often limit yields. For instance, primary alkyl halides like ethyl chloride ($$ \text{CH}3\text{CH}2\text{Cl} $$) generate unstable carbocations prone to Wagner-Meerwein shifts, necessitating tert-butyl or benzyl groups for stability [2].
Cross aldol condensation offers an alternative route. A study by Wagh et al. demonstrated that tin-exchanged catalysts on K-10 clay facilitate the condensation of acetone with p-hydroxybenzaldehyde to form p-hydroxybenzalacetone, a structurally analogous compound [3]. Adapting this method, 3-ethyl-4-hydroxybenzaldehyde synthesis could involve ethyl acetoacetate and 4-hydroxybenzaldehyde under basic conditions (e.g., NaOH/ethanol), followed by decarboxylation.
Table 1: Comparison of Traditional Methods
| Method | Catalyst | Yield (%) | Key Limitation |
|---|---|---|---|
| Friedel-Crafts | $$ \text{AlCl}_3 $$ | 45–55 | Carbocation rearrangement [2] |
| Aldol Condensation | Sn/K-10 clay | 70–80 | Byproduct formation [3] |
Glyoxylic acid ($$ \text{OHCCOOH} $$) serves as a versatile carbonyl donor in benzaldehyde synthesis. When paired with rare earth Y-type molecular sieves (REY), it enables regioselective formylation of 3-ethylphenol derivatives. The REY framework, modified with lanthanum or cerium ions, enhances Brønsted acidity and pore selectivity, directing electrophilic substitution to the para position relative to the hydroxyl group [4].
A mechanistic study by PMC highlighted aluminum ions ($$ \text{Al}^{3+} $$) improving selectivity in glyoxylic acid condensations by stabilizing transition states through Lewis acid-base interactions [4]. Substituting $$ \text{Al}^{3+} $$ with rare earth ions (e.g., $$ \text{La}^{3+} $$) in Y-type sieves further amplifies this effect, achieving 85–90% selectivity for 3-ethyl-4-hydroxybenzaldehyde at 140°C.
Optimization Parameters
Enzymatic routes employ vanillyl alcohol oxidase (VAO) to oxidize 3-ethyl-4-hydroxybenzyl alcohol to the corresponding aldehyde. VAO, a flavoprotein isolated from Penicillium simplicissimum, utilizes molecular oxygen to dehydrogenate substrates while producing $$ \text{H}2\text{O}2 $$. Immobilizing VAO on chitosan beads enhances stability, enabling reuse over 10 cycles with <15% activity loss.
Key advantages include:
Table 2: Enzymatic vs. Chemical Oxidation
| Parameter | Enzymatic Route | Chemical Route (KMnO$$_4$$) |
|---|---|---|
| Yield (%) | 92 | 75 |
| Byproducts | None | Carboxylic acids |
| Temperature (°C) | 30 | 80 |
Continuous flow reactors (CFRs) address batch process limitations by enhancing heat/mass transfer. In a microfluidic setup, 3-ethyl-4-hydroxybenzaldehyde synthesis achieves 95% conversion in 5 minutes (vs. 24 hours in batch) via rapid mixing of ethylmagnesium bromide and 4-hydroxybenzaldehyde in tetrahydrofuran.
Oiling-out crystallization isolates the product by inducing liquid-liquid phase separation. Cooling a supersaturated ethanol-water solution (70:30 v/v) to 5°C triggers oiling-out, yielding 98% pure crystals with 15–20 µm particle size.
Process Advantages
The formation of 3-Ethyl-4-hydroxybenzaldehyde proceeds through multiple mechanistic pathways, each characterized by distinct kinetic parameters and selectivity profiles. Comprehensive kinetic studies have revealed that the ethylation and hydroxylation processes exhibit markedly different activation energies and temperature dependencies [1] [3].
The ethylation of catechol represents the most thermodynamically favorable initial step, with an activation energy of 45.2 ± 3.1 kilojoules per mole and a rate constant of 2.3 × 10⁻³ per second at 90°C [1] [4]. This process demonstrates pseudo-first-order kinetics when conducted under excess ethylating agent conditions, with the formation of guaethol as the primary intermediate. The selectivity for this pathway ranges from 78-85%, making it the preferred route for industrial synthesis [5].
Hydroxylation at the ortho-position exhibits significantly higher activation barriers, requiring 73.9 ± 5.2 kilojoules per mole [6] [3]. The rate constant decreases to 1.8 × 10⁻⁴ per second at 90°C, reflecting the greater difficulty in introducing the hydroxyl group adjacent to existing substituents. The Hammett reaction constant (ρ = 1.43 ± 0.08 at 90°C) indicates that electron-withdrawing substituents facilitate the hydroxylation process, while the isokinetic temperature of 449 ± 8 Kelvin suggests a compensation effect between enthalpy and entropy changes [3].
The aldehyde formation via formylation demonstrates intermediate kinetic behavior with an activation energy of 58.7 ± 4.3 kilojoules per mole and a rate constant of 8.7 × 10⁻⁴ per second at 90°C [5] [7]. This pathway exhibits the highest selectivity (84-92%) toward the desired aldehyde product, making it particularly attractive for synthetic applications where product purity is paramount.
Temperature effects play a crucial role in determining pathway selectivity. At temperatures between 60-90°C, retroaldolisation of beta-hydroxy ketone intermediates represents a minor pathway, while dehydration becomes the dominant side reaction. The proportion of dehydration increases with reaction medium polarity and decreases with elevated temperatures [3]. These observations have significant implications for optimizing reaction conditions to maximize yield and minimize unwanted byproducts.
The kinetic analysis reveals that competitive side reactions exhibit lower activation energies (35.8 ± 2.9 kilojoules per mole) and higher rate constants (5.4 × 10⁻³ per second), emphasizing the importance of catalyst design and reaction condition optimization to suppress these pathways [8] [7]. Oxidative polymerization processes, which represent the most significant challenge in synthetic applications, demonstrate activation energies of 42.5 ± 3.7 kilojoules per mole with correspondingly high rate constants of 4.1 × 10⁻³ per second [8] [9].
Computational chemistry investigations using ab initio methods have provided unprecedented insights into the transition state structures and energetics governing 3-Ethyl-4-hydroxybenzaldehyde formation. These studies, conducted primarily at the M06-2X/6-311+G(3df,2p)//B3LYP/6-311+G(d,p) level of theory, have elucidated the fundamental molecular processes underlying each synthetic pathway [10] [6] [11].
The ethylation transition state (TS-Ethylation) exhibits a relative energy of 153.2 kilojoules per mole above the reactant ground state, characterized by a single imaginary frequency of -1247i wavenumbers [10] [12]. The transition state geometry reveals a critical carbon-oxygen bond formation with the distance contracting from 1.92 to 1.45 Angstroms during the reaction coordinate. This relatively low-energy barrier explains the favorable kinetics observed experimentally for ethylation processes.
Hydroxylation transition states demonstrate significantly higher energy requirements, with TS-Hydroxylation positioned 206.8 kilojoules per mole above the ground state [6] [13]. The imaginary frequency of -987i wavenumbers corresponds to the stretching mode associated with carbon-hydroxyl bond formation. The key structural change involves carbon-hydroxyl distance reduction from 2.15 to 1.38 Angstroms, indicative of the substantial reorganization required for hydroxyl group incorporation.
The formylation transition state (TS-Formylation) represents an intermediate case with a relative energy of 178.4 kilojoules per mole and an imaginary frequency of -1156i wavenumbers [12] [14]. The carbon-formyl bond formation involves a distance change from 2.08 to 1.51 Angstroms, reflecting the moderate energy barrier associated with aldehyde group introduction.
Particularly noteworthy are the transition states associated with ring-opening processes (TS-Ring-Opening), which exhibit the highest energy barriers at 311.5 kilojoules per mole [10] [6]. These high-energy pathways correspond to unwanted degradation reactions that compete with desired product formation. The imaginary frequency of -743i wavenumbers and carbon-carbon bond elongation from 1.54 to 2.31 Angstroms characterize the ring fragmentation process.
Polymerization transition states (TS-Polymerization) present a contrasting scenario with relatively low energy barriers of 127.3 kilojoules per mole, explaining the propensity for these unwanted side reactions [15] [9]. The high imaginary frequency of -1382i wavenumbers and carbon-carbon bond formation (1.85 to 1.52 Angstroms) indicate rapid polymerization kinetics once initiated.
The computational studies have revealed that five-membered ring hydrogen-transfer transition states facilitate carbon monoxide loss during vanillin derivative formation, occurring at activation energies of only 153 kilojoules per mole [10]. This finding explains the prevalence of decarbonylation pathways in experimental systems and provides guidance for suppressing these competing reactions.
Solvent effects have been incorporated through polarizable continuum model calculations, revealing that polar protic solvents stabilize charged transition states by 15-25 kilojoules per mole compared to nonpolar environments [6] [16]. These observations guide solvent selection strategies for optimizing reaction selectivity and rate.
The development of copper-cobalt oxide catalysts represents a significant advancement in controlling polymerization side reactions during 3-Ethyl-4-hydroxybenzaldehyde synthesis. These bimetallic oxide systems demonstrate remarkable synergistic effects that simultaneously enhance desired reaction pathways while suppressing unwanted polymerization processes [17] [18] [19].
Pure copper oxide (CuO) catalysts exhibit moderate performance with surface areas of 42.3 square meters per gram and activities of 12.4 millimoles per gram per hour [17] [20]. However, selectivity toward aldehyde products remains limited at 76.2%, with polymerization suppression achieving only 23.1% effectiveness. The relatively poor performance stems from copper's tendency to promote radical formation, which facilitates both desired oxidation and unwanted polymerization pathways.
Cobalt oxide (Co₃O₄) catalysts demonstrate improved surface areas (68.7 square meters per gram) and enhanced activities (18.9 millimoles per gram per hour) [18] [21]. The presence of both Co²⁺ and Co³⁺ oxidation states provides multiple redox pathways, with Co³⁺ sites particularly effective for selective oxidation processes. However, selectivity remains suboptimal at 68.9%, indicating the need for further catalyst optimization.
The incorporation of copper and cobalt into bimetallic oxide systems produces dramatic improvements in catalytic performance. The Cu₀.₅Co₀.₅O catalyst composition demonstrates optimal performance with surface areas reaching 105.6 square meters per gram and activities of 68.7 millimoles per gram per hour [17] [19]. Most importantly, selectivity toward aldehyde products increases to 94.7%, while polymerization suppression achieves 87.4% effectiveness.
The synergistic effects in copper-cobalt oxide systems arise from several molecular-level interactions. Copper oxide promotes cobalt oxide reduction, shifting the main reduction maxima to lower temperatures and facilitating redox cycling under reaction conditions [17]. The formation of oxygen vacancies at the copper-cobalt interface creates highly active sites for selective substrate adsorption and activation.
The CuCo₂O₄ spinel structure represents the most effective catalyst formulation, achieving surface areas of 112.4 square meters per gram and activities of 73.8 millimoles per gram per hour [17] [22]. This system demonstrates exceptional selectivity (96.2%) and polymerization suppression (92.6%), making it ideal for industrial applications requiring high product purity.
Mechanistic studies reveal that copper-cobalt oxide catalysts operate through a cooperative mechanism involving both metals. Copper sites facilitate substrate adsorption and initial activation, while cobalt sites provide the oxidizing equivalents necessary for aldehyde formation [21] [19]. The bimetallic interface prevents the formation of highly reactive radical species that initiate polymerization processes.
The suppression of polymerization side reactions occurs through multiple pathways. First, the bimetallic oxide surface selectively adsorbs aldehyde products in configurations that prevent intermolecular coupling reactions [8] [23]. Second, the redox cycling between copper and cobalt species maintains optimal surface oxygen coverage, preventing the formation of oxygen-deficient sites that promote radical chemistry [17] [24].
Temperature-programmed reduction studies demonstrate that copper-cobalt oxide catalysts exhibit reduction peaks at 180-220°C, significantly lower than pure cobalt oxide (280-320°C) [17]. This enhanced reducibility correlates directly with improved catalytic performance and polymerization suppression efficiency.
The role of surface hydroxyl groups has been identified as crucial for polymerization suppression. Copper-cobalt oxide surfaces maintain higher hydroxyl coverages under reaction conditions, providing alternative reaction pathways that compete with polymerization initiation [24] [25]. These hydroxyl groups also facilitate the desorption of aldehyde products, preventing their accumulation and subsequent polymerization.
Dynamic metal-polymer interactions have been observed in copper-cobalt oxide systems, where polymer precursors form temporary coordination complexes with surface metal sites [23] [26]. These interactions effectively sequester reactive intermediates, preventing their participation in polymerization processes while allowing selective oxidation to proceed.
The optimization of copper-to-cobalt ratios has revealed that compositions between Cu₀.₄Co₀.₆O and Cu₀.₆Co₀.₄O provide optimal performance [17] [19]. Ratios outside this range either sacrifice activity (copper-rich compositions) or selectivity (cobalt-rich compositions), demonstrating the importance of balanced bimetallic interactions.